molecular formula C25H26N2OS B7466692 N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide

N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide

Cat. No.: B7466692
M. Wt: 402.6 g/mol
InChI Key: OKWDBRFEHZAZIJ-UHFFFAOYSA-N
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Description

N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide: is an organic compound with a complex structure that includes phenothiazine and propanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide typically involves multi-step organic reactions. The initial step often includes the preparation of the phenothiazine core, followed by the introduction of the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions is essential to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biology, this compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways. Its interactions with biological molecules can provide insights into various biochemical processes.

Medicine: In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases or conditions, particularly those involving oxidative stress or inflammation.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit certain enzymes involved in oxidative stress, thereby reducing cellular damage.

Comparison with Similar Compounds

  • 2-methyl-6-(propan-2-yl)aniline
  • 4,4’-methylenebis(2-isopropyl-6-methylaniline)
  • N-(2-methyl-6-propan-2-ylphenyl)butane-1-sulfonamide

Comparison: Compared to similar compounds, N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its phenothiazine core provides a stable framework, while the propanamide group allows for specific interactions with biological targets. This combination makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2OS/c1-17(2)19-10-8-9-18(3)25(19)26-24(28)15-16-27-20-11-4-6-13-22(20)29-23-14-7-5-12-21(23)27/h4-14,17H,15-16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWDBRFEHZAZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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